Carbamazepine-o-quinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

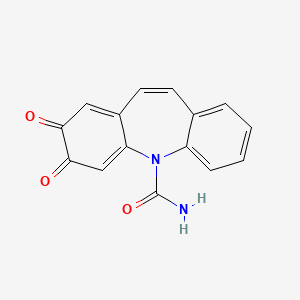

Carbamazepine-o-quinone is a dibenzoazepine, a member of ureas and a member of orthoquinones.

Applications De Recherche Scientifique

Formation and Bioactivation Pathways

Carbamazepine undergoes metabolic transformation primarily through cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19. The formation of carbamazepine-o-quinone has been implicated in adverse drug reactions, including hypersensitivity and hepatotoxicity. Studies indicate that the bioactivation of carbamazepine involves the conversion to catechol metabolites, which can further oxidize to form the o-quinone species. This process can lead to oxidative stress and cellular damage, contributing to idiosyncratic reactions observed in some patients .

Toxicological Implications

The cytotoxic effects of this compound have been studied extensively. It has been shown to induce oxidative stress in various cellular models, leading to apoptosis and necrosis. The compound's ability to modify proteins through covalent binding is a critical factor in its toxicity profile. For instance, the formation of glutathione conjugates from this compound suggests a mechanism by which it may exert toxic effects through reactive metabolite pathways .

Table 1: Toxicological Effects of this compound

| Effect | Mechanism | Reference |

|---|---|---|

| Oxidative Stress | Induction of reactive oxygen species | |

| Protein Modification | Covalent binding to cellular proteins | |

| Apoptosis | Activation of apoptotic pathways |

Therapeutic Potential

Despite its toxicological profile, there is ongoing research into the potential therapeutic applications of quinones, including this compound. Quinones are known for their biological activities such as antimicrobial and anticancer properties. For example, certain quinones have demonstrated efficacy in targeting cancer cells through redox cycling mechanisms that induce cell death selectively in malignant cells while sparing normal cells .

Environmental Impact

This compound has also been identified as a transformation product in environmental studies, particularly concerning wastewater treatment processes. Its presence raises concerns regarding the environmental fate of pharmaceuticals and their metabolites. Research indicates that understanding the degradation pathways of carbamazepine and its metabolites can inform strategies for improving water quality management and treatment technologies .

Table 2: Environmental Behavior of this compound

| Parameter | Observation | Reference |

|---|---|---|

| Detection Frequency | High in treated wastewater | |

| Transformation Pathways | Identified through molecular networks | |

| Toxicity of Intermediates | Some toxic intermediates produced |

Case Studies

Several case studies illustrate the clinical implications of this compound formation:

- Hypersensitivity Reactions : A study documented cases where patients developed severe skin reactions after carbamazepine treatment, attributed to the formation of reactive metabolites including this compound .

- Hepatotoxicity : In another case, an infant exposed to carbamazepine via maternal breastfeeding exhibited elevated liver enzymes, potentially linked to the compound's metabolic byproducts including o-quinones .

Analyse Des Réactions Chimiques

Formation Pathways of Carbamazepine-o-Quinone

Bioactivation via Cytochrome P450 Enzymes :

-

Carbamazepine undergoes CYP3A4-mediated aromatic hydroxylation to form 3-hydroxycarbamazepine (3-OHCBZ), which is further oxidized to 2,3-dihydroxycarbamazepine (2,3-diOHCBZ) .

-

Subsequent two-electron oxidation of 2,3-diOHCBZ generates this compound (CBZ-quinone), a soft electrophile capable of reacting with cellular nucleophiles .

Kinetic Insights :

-

CYP3A4 exhibits high catalytic activity for 2,3-diOHCBZ formation (r² ≥ 0.929 correlation with CYP3A4 activity in human liver microsomes) .

-

CYP2C19 contributes minimally to this pathway, but its role becomes significant when CYP3A4 is inhibited .

Thiol Adduct Formation

-

CBZ-quinone undergoes 1,6-reductive addition with cysteine residues, forming hydroquinone-thioether conjugates (Figure 4 in ).

-

These adducts are reversible under oxidative conditions, potentially regenerating the quinone and contributing to redox cycling .

Protein Binding and Enzyme Inactivation

-

CBZ-quinone covalently binds to CYP3A4 , leading to enzyme inactivation and potential neoantigen formation, which may trigger immune-mediated hypersensitivity .

-

Glutathione (GSH) conjugation occurs as a detoxification mechanism, but depletion of GSH exacerbates oxidative stress .

Oxidative Stress and Redox Cycling

-

CBZ-quinone induces mitochondrial dysfunction and ROS generation via redox cycling, consuming cellular NADPH and generating superoxide radicals .

-

Elevated 8-oxo-deoxyguanosine (8-oxo-dG) levels in DNA correlate with CBZ-quinone-induced oxidative damage, particularly in AhR-expressing cells .

Comparative Reactivity with Other Oxidants

While Mn(VII) and Fe(VI) oxidize carbamazepine at its olefinic group (producing ring-opening products), these pathways differ from enzymatic o-quinone formation .

Implications in Toxicity

Propriétés

Formule moléculaire |

C15H10N2O3 |

|---|---|

Poids moléculaire |

266.25 g/mol |

Nom IUPAC |

2,3-dioxobenzo[b][1]benzazepine-11-carboxamide |

InChI |

InChI=1S/C15H10N2O3/c16-15(20)17-11-4-2-1-3-9(11)5-6-10-7-13(18)14(19)8-12(10)17/h1-8H,(H2,16,20) |

Clé InChI |

GONNJNYLBPEEPH-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC3=CC(=O)C(=O)C=C3N2C(=O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.